Frondosin D

Description

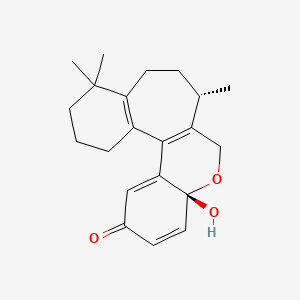

Frondosin D is a marine sesquiterpenoid isolated from the sponge Dysidea frondosa, first reported in 1997 alongside its family members (frondosins A–E) . Structurally, it belongs to a class of meroterpenoids characterized by a bicyclo[5.4.0]undecane core fused with a hydroquinone moiety . This compound exhibits significant bioactivities, including anti-inflammatory, anti-HIV, and tumor-suppressive properties, attributed to its interaction with molecular targets such as interleukin-8 (IL-8) receptors and protein kinase C (PKC) . Challenges in its synthesis stem from its complex stereochemistry and the need for precise regioselectivity in constructing its tetracyclic framework .

Properties

Molecular Formula |

C21H26O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(10S,14R)-14-hydroxy-6,6,10-trimethyl-13-oxatetracyclo[9.8.0.02,7.014,19]nonadeca-1(11),2(7),15,18-tetraen-17-one |

InChI |

InChI=1S/C21H26O3/c1-13-6-7-17-15(5-4-9-20(17,2)3)19-16(13)12-24-21(23)10-8-14(22)11-18(19)21/h8,10-11,13,23H,4-7,9,12H2,1-3H3/t13-,21+/m0/s1 |

InChI Key |

KVISAICAHCFDRV-YEJXKQKISA-N |

Isomeric SMILES |

C[C@H]1CCC2=C(CCCC2(C)C)C3=C1CO[C@]4(C3=CC(=O)C=C4)O |

Canonical SMILES |

CC1CCC2=C(CCCC2(C)C)C3=C1COC4(C3=CC(=O)C=C4)O |

Synonyms |

frondosin D |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The frondosin family (A–E) and structurally related marine meroterpenoids, such as liphagal, share overlapping biological targets but differ in structural complexity, synthetic accessibility, and mechanistic specificity. Below is a detailed comparison:

Structural Features

Q & A

Basic: What are the primary synthetic strategies reported for Frondosin D?

Answer:

this compound synthesis typically employs platinum-catalyzed carbene formation and cycloaddition reactions. For example, the synthesis of related frondosin analogs (e.g., frondosin B) utilizes a (4+3) cycloaddition to construct the tetracyclic core . Key steps involve alkylation of p-methoxybenzaldehyde derivatives and optimization of nucleophilic additions. A methodological approach includes:

- Catalyst selection : Platinum(II) salts for carbene generation.

- Cycloaddition design : Strategic use of electron-deficient or -rich substrates to control regioselectivity.

- Intermediate isolation : Purification via column chromatography and characterization by NMR/X-ray .

Table 1 : Example synthetic steps from frondosin analogs (adapted from ):

| Step | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| 1 | Pd(OAc)₂, CH₃CN | 75% | Cyclization |

| 2 | H₂, Pd/C | 95% | Hydrogenation |

| 3 | KHMDS, AcOH | 70% | Isomerization to cis-B ring |

Advanced: How can researchers optimize reaction conditions for low-yield steps in this compound synthesis?

Answer:

Systematic parameter variation is critical:

- Catalyst screening : Test Pt, Au, or Ag catalysts for carbene transfer efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DCM/THF mixtures) improve intermediate stability .

- Temperature control : Lower temperatures (e.g., –78°C) may reduce side reactions in sensitive cycloadditions.

- Substrate electronic tuning : Electron-rich phenols hinder reactivity; substituting with less donating groups improves yields, as observed in frondosin B synthesis .

Basic: What spectroscopic techniques confirm this compound’s structure?

Answer:

- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, olefinic protons in the tetracyclic core appear as distinct doublets (δ 5.5–6.5 ppm) .

- X-ray crystallography : Resolves stereochemistry, as demonstrated in frondosin A dimethyl ether .

- HRMS : Validates molecular formula.

Advanced: How can contradictory data in synthetic yields be resolved?

Answer:

Contradictions often arise from substrate electronic effects or catalyst deactivation. For example, electron-rich phenols in liphagal synthesis led to failed cycloadditions, while less donating groups succeeded . Methodological solutions:

- Control experiments : Compare reaction outcomes with/without substituents.

- Computational modeling : Predict electronic effects using DFT to guide substrate design.

- Replicate protocols : Ensure exact reagent purity and moisture-free conditions .

Basic: What are the key challenges in isolating this compound intermediates?

Answer:

- Regioselectivity : Competing pathways in cycloadditions generate byproducts.

- Stereochemical control : Cis/trans isomerization at the B ring requires precise base/acid quenching (e.g., KHMDS/AcOH in frondosin A synthesis) .

- Purification : Use preparative HPLC or recrystallization for polar intermediates.

Advanced: How can mechanistic studies improve this compound synthesis?

Answer:

- Kinetic profiling : Monitor reaction progress via in-situ IR/NMR to identify rate-limiting steps.

- Isotopic labeling : ¹³C tracing elucidates carbene transfer pathways.

- Cross-over experiments : Test intermolecular vs. intramolecular pathways in cycloadditions .

Basic: What computational tools assist in this compound’s structural analysis?

Answer:

- DFT calculations : Predict NMR chemical shifts and transition-state geometries.

- Molecular docking : Study interactions with biological targets (e.g., antimicrobial assays).

- Crystal structure prediction (CSP) : Validate X-ray data using software like Mercury .

Advanced: How to design SAR studies for this compound analogs?

Answer:

- Divergent synthesis : Modify substituents (e.g., methoxy groups) via one-pot multicomponent reactions .

- Biological testing : Prioritize analogs with improved solubility (e.g., glycosylation) for in vitro assays.

- Data correlation : Use multivariate analysis to link structural features (e.g., logP) to activity .

Basic: How to ensure reproducibility in this compound synthesis?

Answer:

- Detailed protocols : Specify catalyst activation (e.g., Pt(OAc)₂ vs. PtCl₂).

- Raw data sharing : Report unprocessed NMR/X-ray files in supplements.

- Replication guides : Include step-by-step troubleshooting (e.g., inert atmosphere requirements) .

Advanced: What strategies address low enantiomeric excess in asymmetric this compound synthesis?

Answer:

- Chiral ligands : Test phosphine or bisoxazoline ligands with Pt catalysts.

- Dynamic kinetic resolution : Exploit reversible steps to enhance ee.

- Enzymatic resolution : Use lipases to separate diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.